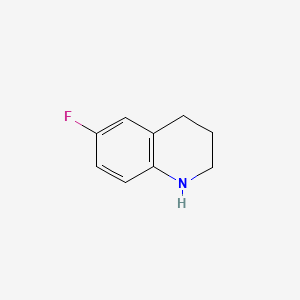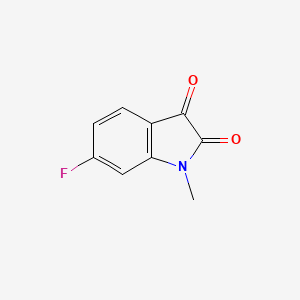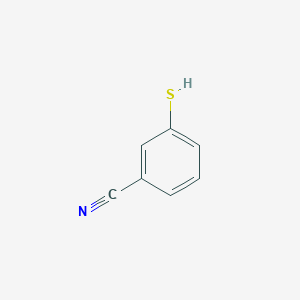![molecular formula C11H9BrN2 B1283094 5'-Bromo-5-methyl-[2,2']bipyridinyl CAS No. 1187163-83-2](/img/structure/B1283094.png)
5'-Bromo-5-methyl-[2,2']bipyridinyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-5-methyl-[2,2']bipyridinyl, commonly known as 5-BMBP, is an organobromine compound with a wide range of applications in scientific research. It is a versatile molecule that has been used for a variety of purposes, including synthesis of other compounds, drug delivery, and as an imaging agent.
Aplicaciones Científicas De Investigación
Synthesis and Ligand Complexation
- 5'-Bromo-5-methyl-[2,2']bipyridinyl is utilized in the synthesis of various ligands. For example, it is used in the creation of mono-, bis-, and tris-tridentate ligands, particularly suited for the complexation of lanthanide(III) cations (Charbonnière, Weibel, & Ziessel, 2001).
Preparation of Metal-Complexing Molecular Rods
- This compound is instrumental in efficient syntheses of 5-brominated and 5,5'-dibrominated 2,2'-bipyridines and 2,2'-bipyrimidines, useful for preparing metal-complexing molecular rods (Schwab, Fleischer, & Michl, 2002).
Development of Photocatalysts
- It plays a role in the development of photocatalysts. For instance, Ru(II)-Re(I) binuclear complexes linked by bridging ligands including this compound showed improved photocatalytic activities, particularly in CO2 reduction (Gholamkhass et al., 2005).
Application in Organic Synthesis
- This compound is also used in organic synthesis, like the creation of C2-symmetric 2,2'-bipyridines derived from glucose, demonstrating its versatility in synthetic chemistry (Peterson & Dalley, 1996).
Role in Supramolecular Assemblies
- This compound is significant in the formation of supramolecular metal complexes. These complexes, involving this compound, are used for hydrogen-bonded supramolecular assemblies, contributing to the field of supramolecular chemistry (Fernández González et al., 1996).
Nanoengineering and Ligand Design
- It is essential in nanoengineering and ligand design, being used for the synthesis of multitopic metal ion-binding modules for supramolecular nanoengineering (Baxter, 2000).
Propiedades
IUPAC Name |
2-(5-bromopyridin-2-yl)-5-methylpyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2/c1-8-2-4-10(13-6-8)11-5-3-9(12)7-14-11/h2-7H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMIGNMKZAPNHIP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C2=NC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

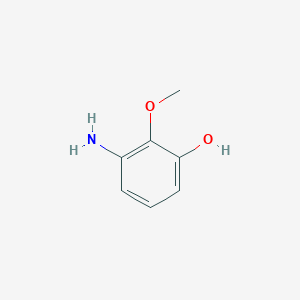
![2-(ACETYLAMINO)-3-[(4-BROMOPHENYL)SULFANYL]PROPANOIc acid](/img/structure/B1283019.png)




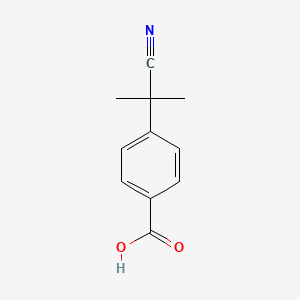
![Tert-butyl 3-[4-[2-[[9-[(3aR,4R,6S,6aS)-6-(ethylcarbamoyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-6-aminopurin-2-yl]amino]ethyl]phenyl]propanoate](/img/structure/B1283038.png)

